2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-benzylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c16-12-11-10(6-7-17-11)14-13(15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBRIMRLUCZNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol typically involves the formation of the thienopyrimidine core followed by the introduction of the benzylsulfanyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring. The benzylsulfanyl group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thienopyrimidine core or the benzylsulfanyl group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thienopyrimidine core.
Scientific Research Applications
2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential anticancer and antimicrobial activities
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine derivatives exhibit diverse biological activities and physicochemical properties depending on substituents. Below is a structured comparison:
Substituent-Driven Structural and Functional Variations
Physicochemical and ADMET Considerations
- Lipophilicity : Fluorine-substituted analogs (e.g., ) are more lipophilic, favoring membrane permeability but risking hepatotoxicity. The target compound’s hydroxyl group balances hydrophilicity.
- Metabolic Stability : Methoxy () and alkoxy groups () resist oxidation better than hydroxyl groups, which may undergo glucuronidation.
- Solubility : Hydroxyl and urea groups () enhance aqueous solubility compared to sulfides or fused-ring systems ().
Biological Activity
2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thieno[3,2-d]pyrimidine core with a benzylsulfanyl substituent, contributing to its unique chemical properties and biological effects. Its molecular formula is C12H10N2OS with a molecular weight of approximately 230.28 g/mol.
Chemical Structure and Properties
The structural framework of this compound includes:
- A thieno[3,2-d]pyrimidine core which is known for its diverse applications.
- A benzylsulfanyl group that enhances its reactivity and potential therapeutic effects.
This unique arrangement allows for interactions with various biological targets, making it a subject of interest in drug development.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis and tumor progression. For instance, compounds similar to this compound were evaluated for their inhibitory effects on VEGFR-2, with some showing low nanomolar IC50 values, indicating potent activity against cancer cell lines .
The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells. It achieves this by:
- Arresting the cell cycle at the S phase.
- Upregulating apoptotic factors.
- Demonstrating strong binding affinities to VEGFR-2 as confirmed by molecular docking studies .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals its unique properties:
| Compound Name | Structure | Key Properties |
|---|---|---|
| 2-(Methylsulfanyl)thieno[3,2-d]pyrimidin-4(1H)-one | Structure | Exhibits similar anti-inflammatory properties but lacks benzyl substitution. |
| 4-Morpholinothieno[3,2-d]pyrimidine | Structure | Known for enhanced solubility and potential CNS activity. |
| N-Allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine | Structure | Shows improved potency against certain cancer cell lines compared to its parent structure. |
The presence of the benzylsulfanyl group in this compound enhances its biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives:
- VEGFR Inhibition Studies : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. The findings indicated that specific substitutions significantly enhanced their potency against cancer cells .
- Apoptosis Induction : In vitro studies demonstrated that compounds similar to this compound could induce apoptosis effectively in various cancer cell lines through mechanisms involving cell cycle arrest and upregulation of apoptotic pathways .
Q & A
Q. What are the common synthetic routes for 2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol?
The synthesis typically involves:
- Core Formation : Cyclization of thiophene and pyrimidine precursors under controlled conditions to form the thieno[3,2-d]pyrimidine scaffold .
- Substitution Reactions : Introduction of the benzylsulfanyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd for cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
- Optimization : Temperature control (e.g., reflux or inert atmospheres) and solvent selection (e.g., DMF or DMSO) are critical to minimize side reactions and improve yield .
Q. How is the compound characterized structurally and chemically?
Key characterization methods include:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity, and IR spectroscopy to identify functional groups (e.g., -OH, C=S) .
- Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of crystal structure and hydrogen bonding interactions (as seen in related thienopyrimidines) .
Q. What is the biological relevance of the thieno[3,2-d]pyrimidine core?
The bicyclic scaffold exhibits:
- Diverse Pharmacological Activity : Modulates kinases, enzymes, and receptors implicated in cancer and inflammation .
- Structural Versatility : The 4-hydroxyl and benzylsulfanyl groups enhance solubility and target binding, enabling selective interactions with biological targets like ferroptosis-inducing pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological considerations include:
- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with yields varying from 19% to 85% depending on ligand and solvent systems .
- Temperature Control : Reactions at 60–80°C in acetic acid or DMF improve nitro reduction and cyclization efficiency .
- By-Product Mitigation : Use of celite filtration or flash chromatography to purify crude products .
Q. What computational tools predict the compound’s interaction with biological targets?
Advanced methods include:
- Molecular Docking : To model binding affinities with kinases or receptors (e.g., using AutoDock Vina) .
- Dynamic Simulations : MD simulations (e.g., GROMACS) assess stability of ligand-target complexes over time .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity trends .
Q. How do structural modifications alter biological activity?
Case studies from analogous compounds reveal:
- Substituent Effects : Replacing benzylsulfanyl with methylphenyl groups (e.g., 3-(4-methylphenyl) derivatives) enhances anticancer activity by 30% in vitro .
- Ring Saturation : Hydrogenation of the thiophene ring (e.g., 5,6,7,8-tetrahydro derivatives) improves metabolic stability but reduces kinase inhibition .
Q. How to address contradictions in biological data across similar derivatives?
- Assay Standardization : Discrepancies in IC₅₀ values (e.g., 0.5–10 µM ranges) may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or assay protocols .
- Metabolic Profiling : Differences in CYP450-mediated metabolism can explain divergent in vivo efficacy despite similar in vitro activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
